(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is an organic compound with a unique structure that includes an amino group, a nitrile group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine. The nitrile group can be introduced using a cyanation reaction with reagents such as sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. The dimethoxyphenyl group provides additional stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanol: Similar structure but with a hydroxyl group instead of a nitrile group.
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the amino and nitrile groups with the dimethoxyphenyl moiety provides a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,6-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5,8H,6,13H2,1-2H3/t8-/m0/s1 |
InChI Key |
MCOMMAJIGQDYEL-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)[C@H](CC#N)N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(CC#N)N |
Origin of Product |
United States |
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